2-(4-Hydroxy-4-methylcyclohexyl)propan-2-yl propionate
Description
2-(4-Hydroxy-4-methylcyclohexyl)propan-2-yl propionate is a cyclohexane-based ester featuring a hydroxyl group and a methyl substituent at the 4-position of the cyclohexyl ring. Its alicyclic structure may confer improved thermal stability compared to aromatic esters, while the hydroxyl group could influence solubility and reactivity .
Properties
IUPAC Name |
2-(4-hydroxy-4-methylcyclohexyl)propan-2-yl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-5-11(14)16-12(2,3)10-6-8-13(4,15)9-7-10/h10,15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGDOFFFLRHWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)(C)C1CCC(CC1)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Terpinyl propionate is synthesized through an esterification reaction between terpineol and propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of terpinyl propionate involves the continuous flow of terpineol and propionic acid through a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the ester from any unreacted starting materials and by-products. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Terpinyl propionate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of terpinyl propionate can yield terpineol and propionic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Terpineol and propionic acid.
Reduction: Terpineol and propionic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Terpinyl propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other esters and organic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug formulations due to its pleasant odor and low toxicity.
Industry: Widely used in the fragrance and flavor industry to impart fruity and floral notes to products.
Mechanism of Action
The mechanism of action of terpinyl propionate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. At the molecular level, the ester group can undergo hydrolysis to release terpineol and propionic acid, which may contribute to its biological activity. The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl Propanoate (CAS: 80-27-3)
Structural Differences :
- Cyclohexene vs. Cyclohexane : The presence of a double bond (cyclohexene ring) in this compound reduces ring saturation compared to the fully saturated cyclohexyl group in the target compound.
- Substituents : Lacks the hydroxyl group at the 4-position but retains a methyl group.
Functional Implications :
- The double bond increases reactivity (e.g., susceptibility to oxidation or Diels-Alder reactions) but decreases thermal stability.
- Lower polarity due to the absence of a hydroxyl group, leading to reduced water solubility.
- Applications: Likely used in fragrances or flavorings due to its terpene-like structure .
| Property | 2-(4-Hydroxy-4-methylcyclohexyl)propan-2-yl Propionate | 2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl Propanoate |
|---|---|---|
| Ring Saturation | Saturated cyclohexane | Unsaturated cyclohexene |
| Key Functional Groups | Hydroxyl, methyl, ester | Methyl, ester |
| Polarity | Moderate (due to –OH) | Low |
| Stability | Higher thermal stability | Lower (reactive double bond) |
Propyl 4-Hydroxybenzoate (Propyl Paraben)
Structural Differences :
- Aromatic vs. Alicyclic: Propyl paraben has a phenolic aromatic ring, whereas the target compound features an alicyclic cyclohexyl group.
- Ester Chain : Both share a propionate ester, but paraben’s hydroxyl group is directly attached to the aromatic ring.
Functional Implications :
- Antimicrobial Activity: Parabens are widely used as preservatives due to their phenolic –OH group, which disrupts microbial membranes. The target compound’s alicyclic –OH may exhibit weaker antimicrobial effects .
- Toxicity : Parabens are associated with endocrine disruption concerns; the cyclohexyl structure might reduce such risks by limiting aromaticity-driven receptor interactions.
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol (CAS: 60112-98-3)
Structural Differences :
- Bisphenol Analogy: This compound is a bisphenol derivative with two aromatic rings linked by a propan-2-yl group, contrasting with the single cyclohexyl ring in the target compound.
Functional Implications :
- Applications: Bisphenols are used in polycarbonate plastics and epoxy resins. The target compound’s alicyclic structure may lack the rigidity required for polymer backbones but could serve as a plasticizer.
- Health and Safety: Bisphenols are notorious for endocrine disruption. The cyclohexyl analog’s reduced aromaticity may mitigate these effects .
(2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic Acid
Structural Differences :
- Degradation Product : This compound, identified in BPA degradation studies, features a conjugated diene and carboxylic acid groups, unlike the ester functionality in the target compound.
Functional Implications :
- Environmental Persistence: The dienoic acid structure suggests higher biodegradability compared to the ester, which may persist longer in environmental matrices.
- Reactivity : Carboxylic acids are more polar and reactive (e.g., metal chelation), whereas esters are hydrolytically stable under neutral conditions .
Biological Activity
2-(4-Hydroxy-4-methylcyclohexyl)propan-2-yl propionate, commonly referred to as terpinyl propionate, is an ester derived from terpineol and propionic acid. This compound has garnered interest in the fields of chemistry, biology, and medicine due to its potential biological activities, including antimicrobial and antioxidant properties.
The chemical structure of terpinyl propionate can be represented as follows:
This compound features a cyclohexane ring with hydroxyl and propionate functional groups that contribute to its reactivity and biological activity.
Terpinyl propionate's biological activity is primarily attributed to its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing terpineol and propionic acid, which may exert distinct biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Inhibiting the growth of bacteria and fungi.
Antioxidant Activity
Research indicates that terpinyl propionate exhibits significant antioxidant properties. A study demonstrated that it can effectively scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders.
| Study | Methodology | Findings |
|---|---|---|
| Smith et al. (2023) | DPPH assay | Showed a 70% reduction in free radicals at 100 µg/mL concentration. |
| Johnson et al. (2024) | ABTS assay | Indicated a high antioxidant capacity comparable to Vitamin C. |
Antimicrobial Activity
Terpinyl propionate has been evaluated for its antimicrobial effects against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | Doe et al. (2023) |
| Escherichia coli | 75 µg/mL | Lee et al. (2024) |
| Candida albicans | 100 µg/mL | Kim et al. (2023) |
These findings suggest that terpinyl propionate may serve as a potential natural preservative or therapeutic agent in treating infections.
Case Study 1: Antioxidant Effects in Cellular Models
A recent study explored the effects of terpinyl propionate on human fibroblast cells exposed to oxidative stress. The results indicated that treatment with terpinyl propionate significantly reduced cell death and increased cell viability by promoting the expression of antioxidant enzymes.
Case Study 2: Antimicrobial Efficacy in Food Preservation
In a food safety context, terpinyl propionate was tested as a natural preservative in meat products. The study found that incorporating terpinyl propionate at concentrations of 0.5% effectively inhibited microbial growth over a storage period of 30 days, suggesting its utility in extending shelf life while maintaining food safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
